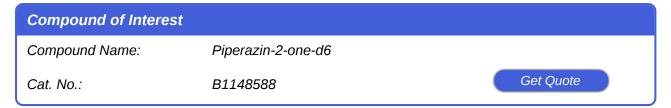


A Technical Guide to Piperazin-2-one-d6: Structure, Isotopic Labeling, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **Piperazin-2-one-d6**, a deuterated isotopologue of Piperazin-2-one. It details the molecular structure, specific isotopic labeling, and physicochemical properties of the compound. This document includes proposed experimental protocols for its synthesis and analytical characterization, alongside a discussion of its critical role as an internal standard in quantitative bioanalysis. The guide is intended to serve as a key resource for professionals in drug discovery and development who utilize stable isotope-labeled compounds for pharmacokinetic and metabolic studies.

Molecular Structure and Isotopic Labeling

Piperazin-2-one is a heterocyclic compound featuring a six-membered ring containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at the 2-position.[1] It serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] [3] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs due to its favorable physicochemical and pharmacokinetic properties.[4][5]

Piperazin-2-one-d6 is the stable isotope-labeled (SIL) analogue of Piperazin-2-one, where six hydrogen atoms have been replaced by deuterium.[2] Based on its chemical nomenclature, specifically the synonym 2-Oxopiperazine-3,3,5,5,6,6-d6, the deuterium atoms are located on the carbon atoms of the piperazine ring, specifically at positions 3, 5, and 6.[1] This specific labeling pattern confers a higher molecular weight without significantly altering the chemical



properties of the molecule, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Structure:

Unlabeled: Piperazin-2-one

Deuterated: Piperazin-2-one-3,3,5,5,6,6-d6

• IUPAC Name: piperazin-2-one

SMILES: C1CNC(=0)CN1[1]

Physicochemical and Spectroscopic Data

The incorporation of six deuterium atoms results in a predictable increase in the molecular weight of **Piperazin-2-one-d6** compared to its unlabeled counterpart. This mass difference is fundamental to its application in quantitative analysis.

Table 1: Physicochemical Properties of Piperazin-2-one and Piperazin-2-one-d6

Property	Piperazin-2-one	Piperazin-2-one-d6	Data Source(s)
Molecular Formula	C4H8N2O	C4H2D6N2O	[1]
Molar Mass	100.12 g/mol	Approx. 106.16 g/mol	[1]
Exact Mass	100.0637 Da	Approx. 106.1014 Da	[1]

Mass Spectrometry (MS)

In mass spectrometry, **Piperazin-2-one-d6** will exhibit a molecular ion peak ([M+H]+) that is 6 Daltons higher than that of the unlabeled compound. This clear mass shift allows for the simultaneous detection and differentiation of the analyte and the internal standard. Fragmentation patterns in MS/MS analysis are expected to be similar to the unlabeled compound, but fragments containing deuterated positions will also show a corresponding mass shift.[6][7] This characteristic is crucial for developing highly selective and robust LC-MS/MS methods.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position and extent of isotopic labeling.

- ¹H NMR: In the proton NMR spectrum of **Piperazin-2-one-d6**, the signals corresponding to the protons at the C3, C5, and C6 positions will be absent or significantly reduced to trace peaks, confirming successful deuteration at these sites.
- 13C NMR: The carbon signals for C3, C5, and C6 will still be present but may show a characteristic triplet splitting pattern due to coupling with deuterium (a spin-1 nucleus). A slight upfield shift in the resonance of these carbons might also be observed.

Experimental Protocols

While specific synthetic routes for commercial **Piperazin-2-one-d6** are proprietary, a plausible synthesis can be designed based on established methods for creating piperazin-2-one derivatives.[8][9]

Proposed Synthesis of Piperazin-2-one-d6

A common strategy involves the cyclization of an appropriately deuterated open-chain precursor. One potential pathway starts with the reductive amination of a deuterated amino acid ester.

Methodology:

- Preparation of Deuterated Precursor: Ethyl glycinate is reacted with a deuterated source of ethylene oxide (e.g., ethylene-d4 oxide) or a similar deuterated two-carbon unit under basic conditions to form the N-(2-hydroxyethyl-d4)glycinate intermediate.
- Activation and Cyclization: The hydroxyl group of the intermediate is activated (e.g., by
 converting it to a tosylate or mesylate). Subsequent treatment with a non-nucleophilic base
 promotes intramolecular cyclization via nucleophilic attack by the nitrogen atom, displacing
 the leaving group to form the piperazin-2-one-d4 ring.
- Further Deuteration (if required): If the desired labeling pattern (d6) is not fully achieved, further H-D exchange reactions can be performed under basic conditions using D₂O at the



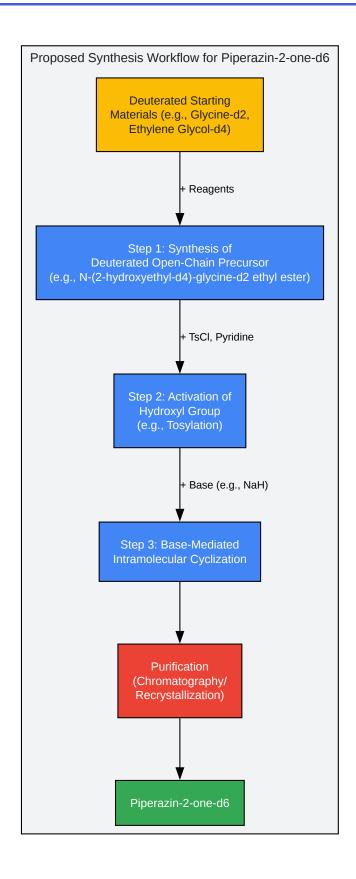




alpha-carbons to the carbonyl and the second nitrogen, though this can be less specific. A more controlled synthesis would build the d6-precursor directly.

• Purification: The final product is purified using standard techniques such as flash chromatography on silica gel or recrystallization to yield pure **Piperazin-2-one-d6**.





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Caption: A proposed workflow for the chemical synthesis of **Piperazin-2-one-d6**.



Analytical Characterization Protocol

Objective: To confirm the identity, purity, and isotopic enrichment of synthesized **Piperazin-2-one-d6**.

- Mass Spectrometry:
 - Dissolve a small sample in a suitable solvent (e.g., methanol/water).
 - Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Acquire spectra in positive ion mode and determine the exact mass of the [M+H]+ ion.
 - Compare the measured mass to the theoretical exact mass of C₄H₂D₆N₂O to confirm identity.
 - Assess isotopic purity by examining the relative intensities of ions corresponding to d0 through d5 species.
- NMR Spectroscopy:
 - Dissolve the sample in a suitable NMR solvent (e.g., DMSO-d₆).
 - Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
 - In the ¹H spectrum, verify the absence of signals for protons at C3, C5, and C6.
 - In the ¹³C spectrum, identify the signals for all four carbon atoms and analyze the multiplicity of the C3, C5, and C6 signals to confirm deuteration.

Applications in Research and Drug Development

The primary application of **Piperazin-2-one-d6** is as an internal standard (IS) for the quantification of an unlabeled parent drug or metabolite containing the piperazin-2-one scaffold in biological matrices.[2] The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis using LC-MS/MS.



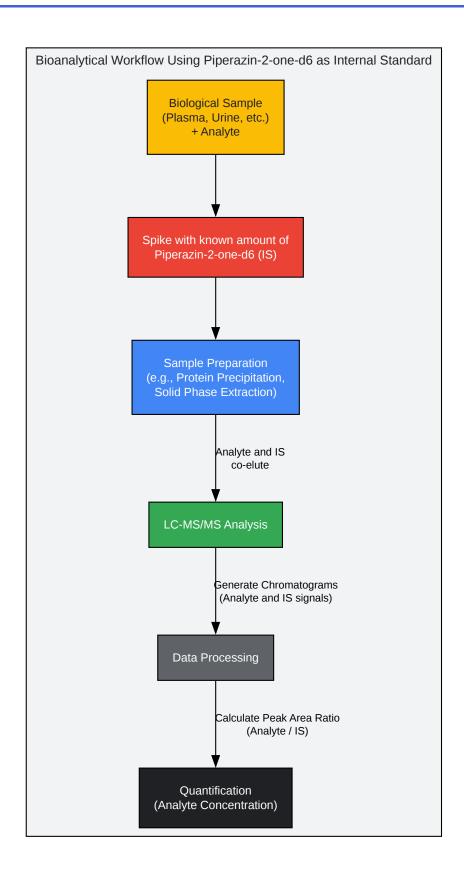
Key Advantages:

- Minimizes Variability: Co-eluting chromatographically with the analyte, it compensates for variations in sample preparation (e.g., extraction efficiency), matrix effects (ion suppression/enhancement), and instrument response.
- Improves Accuracy and Precision: Leads to highly accurate and precise quantification of the analyte in complex samples like plasma, urine, or tissue homogenates.

This makes it an invaluable tool in:

- Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate.
- Therapeutic Drug Monitoring (TDM): Measuring the concentration of a drug in a patient's bloodstream to ensure it is within the therapeutic range.
- Metabolite Identification: Aiding in the identification and quantification of metabolites that retain the core piperazin-2-one structure.





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Caption: Use of Piperazin-2-one-d6 in a typical bioanalytical LC-MS/MS workflow.



Conclusion

Piperazin-2-one-d6 is a specialized chemical tool essential for modern drug development and clinical research. Its well-defined isotopic labeling provides the basis for its use as a high-quality internal standard, enabling robust and reliable quantification of piperazin-2-one-containing pharmaceuticals and their metabolites. This guide provides the foundational technical information required for researchers to effectively synthesize, characterize, and apply this important compound in their studies.

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